Pentabromophenyl benzyl ether
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Overview
Description
Pentabromophenyl benzyl ether: is a brominated organic compound known for its flame-retardant properties. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are widely used in various industrial applications to reduce the flammability of materials. The compound’s molecular structure consists of a benzyl ether linkage with five bromine atoms attached to the phenyl ring, making it highly effective in inhibiting combustion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentabromophenyl benzyl ether typically involves the bromination of phenyl benzyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The bromination reaction is carefully monitored to avoid over-bromination or incomplete bromination, which can affect the compound’s flame-retardant properties.
Chemical Reactions Analysis
Types of Reactions: Pentabromophenyl benzyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenols and benzyl alcohols.
Reduction: Reduction reactions can convert the brominated compound to less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products:
Oxidation: Brominated phenols and benzyl alcohols.
Reduction: Less brominated derivatives.
Substitution: Compounds with new functional groups replacing bromine atoms.
Scientific Research Applications
Pentabromophenyl benzyl ether has several scientific research applications, including:
Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and interactions with biological molecules.
Industry: Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.
Mechanism of Action
The flame-retardant properties of pentabromophenyl benzyl ether are attributed to its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which react with free radicals generated during combustion. This reaction inhibits the propagation of the combustion chain reaction, effectively slowing down or extinguishing the fire. The compound’s molecular structure allows it to form a protective char layer on the material’s surface, further enhancing its flame-retardant properties.
Comparison with Similar Compounds
Pentabromodiphenyl ether: Another brominated flame retardant with similar properties but different molecular structure.
Decabromodiphenyl ether: A highly brominated compound used in similar applications but with higher bromine content.
Octabromodiphenyl ether: A compound with eight bromine atoms, used as a flame retardant in various materials.
Uniqueness: Pentabromophenyl benzyl ether is unique due to its specific molecular structure, which provides a balance between flame-retardant efficiency and environmental impact. Its benzyl ether linkage and the specific arrangement of bromine atoms contribute to its effectiveness in inhibiting combustion while minimizing the release of toxic byproducts compared to other highly brominated compounds.
Properties
CAS No. |
38521-49-2 |
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Molecular Formula |
C13H7Br5O |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-phenylmethoxybenzene |
InChI |
InChI=1S/C13H7Br5O/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
SMSGVBSSPGZMES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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